2-Amino-3-(cyclohexylmethoxy)benzoic acid
CAS No.:
Cat. No.: VC13521155
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO3 |
|---|---|
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | 2-amino-3-(cyclohexylmethoxy)benzoic acid |
| Standard InChI | InChI=1S/C14H19NO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2,(H,16,17) |
| Standard InChI Key | QLYAHJYNMYZYMU-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)COC2=CC=CC(=C2N)C(=O)O |
| Canonical SMILES | C1CCC(CC1)COC2=CC=CC(=C2N)C(=O)O |
Introduction
Overview of the Compound
2-Amino-3-(cyclohexylmethoxy)benzoic acid is an organic molecule classified as both an amino acid derivative and a benzoic acid derivative. Its unique structure includes:
-
An amino group (-NH2) at the meta position relative to the benzoic acid moiety.
-
A cyclohexylmethoxy group attached to the hydroxyl position on the benzene ring.
-
A benzoic acid functional group (-COOH), which contributes to its acidic properties.
This compound has gained attention for its potential applications in medicinal chemistry and materials science due to its structural features and reactivity.
Synthesis Pathway
The synthesis of 2-Amino-3-(cyclohexylmethoxy)benzoic acid generally involves:
-
Starting material: 2-amino-3-hydroxybenzoic acid.
-
Reaction with cyclohexylmethanol under controlled conditions to introduce the cyclohexylmethoxy group.
Key factors in optimizing synthesis:
-
Reaction temperature and pressure.
-
Use of specific catalysts to enhance yield and reduce by-products.
-
Industrial processes may employ continuous flow reactors for consistency.
Biological and Pharmacological Relevance
The compound's structural features allow it to bind effectively with enzymes or receptors, potentially altering their activity. This makes it a promising candidate for:
-
Pharmacological research, particularly in enzyme inhibition studies.
-
Medicinal chemistry, where its interactions with biological systems could lead to therapeutic applications.
Medicinal Chemistry
Due to its ability to interact with biological targets, this compound is being explored for:
-
Enzyme inhibition mechanisms.
-
Potential therapeutic effects in diseases requiring targeted molecular interaction.
Materials Science
Its chemical stability and functional groups make it suitable for developing advanced materials, including polymers or coatings with specific chemical properties.
Research Opportunities
Further studies are needed to explore:
-
Toxicity profiles: Understanding its effects on human cells and organisms.
-
Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion.
-
Derivative synthesis: Modifying its structure to enhance biological activity or reduce side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume